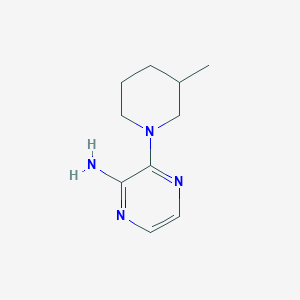

3-(3-Methylpiperidin-1-yl)pyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(3-methylpiperidin-1-yl)pyrazin-2-amine |

InChI |

InChI=1S/C10H16N4/c1-8-3-2-6-14(7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12) |

InChI Key |

XKGDBOYWLPUCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C2=NC=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methylpiperidin 1 Yl Pyrazin 2 Amine and Its Derivatives

Established Synthetic Routes to the Core Pyrazine-Piperidine Moiety

The assembly of the central pyrazine-piperidine scaffold is a critical step in the synthesis of this class of compounds. Key methodologies include nucleophilic substitution, cross-coupling reactions, and strategies for the formation of the piperidine (B6355638) ring.

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for introducing the piperidine moiety onto a pyrazine (B50134) ring. This typically involves the reaction of a halogenated pyrazine derivative, such as 3-chloropyrazine-2-carboxamide, with 3-methylpiperidine (B147322). The electron-withdrawing nature of the pyrazine ring facilitates the displacement of the halide by the amine nucleophile. mdpi.com Microwave-assisted conditions have been shown to accelerate these reactions, although the choice of base is critical, as some, like triethylamine, can decompose and lead to side products. mdpi.com

The general scheme for this reaction is as follows:

Starting Material 1: A pyrazine ring with a leaving group (e.g., a halogen) at the 3-position and an amino or protected amino group at the 2-position. Starting Material 2: 3-Methylpiperidine. Reaction: Nucleophilic displacement of the leaving group on the pyrazine ring by the secondary amine of 3-methylpiperidine.

This method is widely applicable for the synthesis of various substituted piperazine-containing pyrazines. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to the pyrazine-piperidine scaffold. snnu.edu.cnnih.govresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is particularly relevant for directly coupling 3-methylpiperidine with a halogenated or triflated pyrazine. It involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of specialized ligands has expanded the scope of this reaction to include a wide range of aryl and heteroaryl halides. snnu.edu.cnresearchgate.net This method provides a direct route to the C-N bond connecting the pyrazine and piperidine rings.

Suzuki-Miyaura Coupling: While primarily a C-C bond-forming reaction, the Suzuki-Miyaura coupling can be ingeniously employed to construct the pyrazine-piperidine system. snnu.edu.cnnih.govresearchgate.net For instance, a pyrazine boronic acid or ester could be coupled with a suitably functionalized piperidine derivative. More recently, an "aminative Suzuki-Miyaura coupling" has been developed, which allows for the formation of a C-N-C linkage from aryl halides and boronic acids, effectively merging the capabilities of the Suzuki-Miyaura and Buchwald-Hartwig reactions. snnu.edu.cnnih.gov

These coupling reactions offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex derivatives. snnu.edu.cnnih.govresearchgate.net

When the piperidine ring itself needs to be constructed as part of the synthesis, reductive amination and intramolecular cyclization are key strategies.

Reductive Amination: This method involves the reaction of a suitable amine with a ketone or aldehyde precursor to form an imine or enamine, which is then reduced to the corresponding amine. To form a piperidine ring, a bifunctional precursor is required. For instance, a primary amine can undergo a double Michael addition to nitrosoalkenes to form a bis(oximinoalkyl)amine, which can then undergo reductive cyclization to yield a piperazine (B1678402) ring. nih.gov While this example forms a piperazine, the principle can be adapted for piperidine synthesis. A more direct approach involves the reaction of an amino alcohol with a diol catalyzed by a metal complex, such as an iridium complex, to form the cyclic amine. organic-chemistry.org

Intramolecular Cyclization: This approach involves forming the piperidine ring by creating a bond between a nitrogen atom and a carbon atom within the same molecule. mdpi.com Various methods can be employed to achieve this, including:

Metal-catalyzed cyclization: Utilizing catalysts to facilitate the ring-closing reaction. mdpi.com

Radical cyclization: Involving radical intermediates to form the C-N bond. mdpi.com

Aza-Michael reaction: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system. mdpi.com

These methods are particularly useful for creating substituted piperidines with specific stereochemistry. mdpi.com

Modern synthetic chemistry offers advanced transformations that can streamline the synthesis of complex heterocyclic systems like the pyrazine-piperidine moiety. news-medical.net These can include multi-component reactions (MCRs) where several starting materials react in a single step to form the desired product. For example, the Groebke–Blackburn–Bienaymé reaction has been used to synthesize multi-substituted 8-aminoimidazo[1,2-a]pyrazines. rsc.org While not directly forming the 3-(3-methylpiperidin-1-yl)pyrazin-2-amine core, this demonstrates the power of MCRs in rapidly building complex heterocyclic structures.

Another advanced strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which has been shown to simplify the synthesis of complex piperidines by reducing the number of synthetic steps. news-medical.net

Functionalization and Derivatization Strategies for Structural Modification

Once the core pyrazine-piperidine scaffold is in place, further modifications can be made to the pyrazine ring to explore the structure-activity relationship of the derivatives.

The pyrazine ring can be further functionalized to introduce a variety of substituents. This is often achieved through reactions that are compatible with the existing amino and piperidinyl groups.

Amide Bond Formation: The 2-amino group on the pyrazine ring can be acylated or coupled with carboxylic acids to form amides. For instance, pyrazine-2-carboxylic acids can be activated and then reacted with various amines to introduce diverse functionalities. nih.govnih.gov Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to facilitate this transformation. nih.govsemanticscholar.org

Substitution on the Pyrazine Ring: If the pyrazine ring contains other reactive sites, such as additional halogen atoms, these can be subjected to further nucleophilic substitution or cross-coupling reactions to introduce more substituents. mdpi.com For example, a dichloropyrazine derivative could be selectively reacted first with 3-methylpiperidine and then with another nucleophile. mdpi.com

The following table summarizes the key synthetic strategies:

| Strategy | Description | Key Reagents/Conditions | Reference |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., Cl) on the pyrazine ring by 3-methylpiperidine. | Halogenated pyrazine, 3-methylpiperidine, base, optional microwave irradiation. | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a halogenated pyrazine with 3-methylpiperidine. | Palladium catalyst, phosphine ligand, base. | snnu.edu.cnresearchgate.net |

| Reductive Amination | Formation of the piperidine ring from an acyclic precursor containing an amine and a carbonyl group. | Diol and amino alcohol with an Iridium catalyst. | organic-chemistry.org |

| Intramolecular Cyclization | Ring closure of a linear precursor to form the piperidine ring. | Metal catalysts, radical initiators. | mdpi.com |

| Amide Bond Formation | Acylation of the 2-amino group on the pyrazine ring. | Carboxylic acid, coupling agent (e.g., HATU). | nih.govsemanticscholar.org |

Chemical Modifications of the Piperidine Moiety

The piperidine component of this compound offers a versatile scaffold for a variety of chemical modifications. These alterations are crucial for fine-tuning the molecule's properties for various applications.

One common approach involves the N-substitution of the piperidine ring. This can be achieved through reactions with a range of electrophiles. For instance, alkylation with alkyl halides or reductive amination with aldehydes or ketones can introduce diverse alkyl groups. nih.gov Acylation with acid chlorides or anhydrides can append acyl functionalities. These modifications can significantly influence the molecule's lipophilicity, steric profile, and basicity.

Further modifications can be made to the piperidine ring itself. For example, the introduction of additional substituents on the carbon framework of the piperidine ring can be accomplished through various synthetic strategies. mdpi.com These modifications can create new chiral centers and alter the conformational preferences of the piperidine ring, which can be critical for its interaction with biological targets. The synthesis of piperidine derivatives with various substituents has been explored, highlighting the broad scope of possible modifications. ajchem-a.com

Asymmetric Synthesis and Chiral Optimization for Stereoisomer Generation

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers. The stereochemistry of this center can be crucial for its biological activity, making asymmetric synthesis a critical area of investigation.

Several strategies have been developed for the asymmetric synthesis of chiral piperidine derivatives. One approach involves the use of chiral catalysts, such as chiral phosphoric acids, in intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. whiterose.ac.uk The efficiency and stereoselectivity of these reactions can be highly dependent on the catalyst, solvent, and temperature. whiterose.ac.uk

Another method is the diastereoselective synthesis, where a chiral auxiliary is used to control the stereochemical outcome of a reaction. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved with high diastereomeric excess. researchgate.net This intermediate can then be further elaborated to the desired chiral 3-methylpiperidine derivative. The separation of stereoisomers is also a key aspect, and techniques like chiral chromatography are often employed to isolate the desired enantiomer. nih.gov The optimization of these chiral syntheses is essential for producing single enantiomers for detailed biological evaluation. nih.gov

Chemical Reactivity and Transformation Analysis

The chemical reactivity of this compound is dictated by the interplay of its two heterocyclic rings: the electron-deficient pyrazine ring and the electron-rich piperidine ring.

Oxidation and Reduction Pathways of the Pyrazine and Piperidine Rings

The pyrazine ring, being π-deficient, is generally resistant to electrophilic attack but can undergo reduction. youtube.com Catalytic hydrogenation, for instance, can reduce the pyrazine ring to a piperazine derivative. The conditions for such reductions, including the choice of catalyst and reaction parameters, would need to be carefully controlled to avoid undesired side reactions.

Conversely, the piperidine ring is more susceptible to oxidation. Oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms of the ring. Strong oxidizing agents could potentially lead to ring-opening or the formation of lactams. The specific outcome of an oxidation reaction would depend on the reagent used and the reaction conditions.

Participation in Nucleophilic and Electrophilic Aromatic Substitution Reactions

The pyrazine ring in this compound is activated towards nucleophilic aromatic substitution (SNA r) reactions due to the presence of the electron-withdrawing nitrogen atoms. nih.govchemistrysteps.com The amino group at the 2-position further influences the regioselectivity of such reactions. A leaving group at a suitable position on the pyrazine ring could be displaced by a variety of nucleophiles. nih.govchemistrysteps.comyoutube.com The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comkhanacademy.org

On the other hand, electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. youtube.comyoutube.com The presence of the activating amino group might facilitate electrophilic attack under harsh conditions, but the piperidine ring would likely be more reactive towards electrophiles. stackexchange.com The nitrogen of the piperidine is a primary site for electrophilic attack.

Biological Activity and Preclinical Pharmacological Evaluation of 3 3 Methylpiperidin 1 Yl Pyrazin 2 Amine Analogs

In Vitro Biological Screening and Cellular Assays

The in vitro evaluation of these pyrazine (B50134) analogs has spanned a wide array of biological targets, revealing their potential as inhibitors of cancer cell growth, key enzymes, and modulators of critical cell signaling receptors.

Cell Proliferation and Viability Assessments in Cancer Cell Lines

Analogs featuring piperazine-linked quinolinequinone scaffolds have demonstrated significant cytotoxic potential against a panel of human cancer cell lines. researchgate.netnih.govnih.gov A series of these compounds (QQ1-7) underwent screening by the National Cancer Institute (NCI), where they proved to be potent inhibitors of cancer cell growth, leading to their selection for more detailed five-dose assays. researchgate.netnih.gov

Further investigation into selected quinolinequinone analogs, such as QQ1, was conducted on several cancer cell lines. nih.govnih.gov QQ1 emerged as a particularly effective compound against the ACHN renal cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.55 μM. nih.govnih.gov In addition to its effects on ACHN cells, QQ1 also showed activity against HCT-116 (colon cancer), MCF7, and T-47D (breast cancer) cell lines. nih.govnih.gov The mechanism of action for QQ1 in ACHN cells involves the inhibition of cell proliferation and the induction of cell cycle arrest. nih.govnih.gov

Other related structures, such as pyrimidinyl pyrazole (B372694) derivatives incorporating a 3-phenylpiperazinyl-1-trans-propene moiety, have also shown significant cytotoxicity in vitro. nih.gov Specifically, compounds with a 3-fluoro-5-substituted phenylpiperazinyl group, like the 3-cyano-5-fluorophenyl derivative (29b), displayed potent activity against various tumor cell lines. nih.gov Similarly, pyrazoline derivatives have been shown to possess antitumor activity against Ehrlich Ascites Carcinoma (EAC) tumor cells. nih.gov

Table 1: Antiproliferative Activity of Selected Analogs in Cancer Cell Lines

| Compound/Analog Type | Cell Line | Activity | Reference |

|---|---|---|---|

| QQ1 (Piperazine-linked quinolinequinone) | ACHN (Renal) | IC50: 1.55 μM | nih.govnih.gov |

| QQ1 (Piperazine-linked quinolinequinone) | HCT-116 (Colon) | Active | nih.govnih.gov |

| QQ1 (Piperazine-linked quinolinequinone) | MCF7 (Breast) | Active | nih.govnih.gov |

| 29b (3-phenylpiperazinyl-1-trans-propene) | Various | Potent Cytotoxicity | nih.gov |

| Pyrazolines (IVa, IVb) | EAC | 80% cytotoxicity at 200 μg/mL | nih.gov |

| WY29 (1H-pyrazolo[3,4-d]pyrimidine) | MCF-7 (Breast) | Excellent Antiproliferative Activity | nih.gov |

| WY29 (1H-pyrazolo[3,4-d]pyrimidine) | BT474 (Breast) | Excellent Antiproliferative Activity | nih.gov |

| WY29 (1H-pyrazolo[3,4-d]pyrimidine) | MDA-MB-231 (Breast) | Excellent Antiproliferative Activity | nih.gov |

| Compound 8h (pyrimidin-2-amine) | Breast Cancer Cells | Excellent Antiproliferative Activity | nih.govrsc.org |

Enzyme Inhibition Studies (e.g., PLK4, Cyclooxygenase (COX) Enzymes, Phosphoinositide 3-Kinases (PI3K), Pim Kinases)

The enzymatic inhibitory activity of these analogs is a cornerstone of their therapeutic potential, with Polo-like kinase 4 (PLK4) being a prominent target.

PLK4 Inhibition: PLK4, a key regulator of centriole duplication, is a target for anticancer therapies due to its overexpression in various cancers. nih.govrsc.orgkoreascience.kr A series of pyrimidin-2-amine derivatives were developed as potent PLK4 inhibitors. nih.govrsc.org Compound 8h from this series demonstrated high inhibitory activity against PLK4 with an IC50 value of 0.0067 μM. nih.govrsc.org Another series based on a 1H-pyrazolo[3,4-d]pyrimidine core also yielded a potent PLK4 inhibitor, WY29 , with an IC50 of 0.027 μM and good selectivity over other PLK family members (PLK1-3). nih.gov Structure-activity relationship studies on 1H-pyrrolo[2,3-b]pyridine analogs revealed that replacing a thiazolidine-2,4-dione moiety with 2-(hydroxyimino)thiazolidin-4-one shifted selectivity towards PLK4. koreascience.kr

Cyclooxygenase (COX) Inhibition: Certain pyridazine-based analogs have been reported as selective COX-2 inhibitors. nih.gov The inhibition of COX-2 is a key mechanism for anti-inflammatory agents with improved gastric safety profiles compared to non-selective NSAIDs. nih.gov The presence of an electron-donating group on these compounds was found to increase their COX-2 inhibitory action. nih.gov

Phosphoinositide 3-Kinases (PI3K) Inhibition: A series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine derivatives were discovered as highly potent and selective inhibitors of the PI3Kδ isoform. dntb.gov.ua PI3Ks are crucial therapeutic targets in cancer and inflammatory diseases, making isoform-selective inhibitors highly desirable. dntb.gov.ua

Table 2: Enzyme Inhibitory Activity of Selected Analogs

| Compound/Analog Type | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 8h (pyrimidin-2-amine) | PLK4 | 0.0067 μM | nih.govrsc.org |

| WY29 (1H-pyrazolo[3,4-d]pyrimidine) | PLK4 | 0.027 μM | nih.gov |

| Pyridazine derivatives | COX-2 | Selective Inhibition | nih.gov |

| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives | PI3Kδ | Potent and Selective Inhibition | dntb.gov.ua |

| CCT244747 (alkoxyamino-pyrazine-carbonitrile) | CHK1 | Potent and Selective Inhibition | nih.gov |

Receptor Binding and Modulation Studies (e.g., Muscarinic Receptors, Sigma Receptors, Somatostatin Receptor 4 (SSTR4), CC Chemokine Receptor 4 (CCR4))

The interaction of pyrazine and piperidine (B6355638) analogs with various G protein-coupled receptors (GPCRs) has been explored, revealing potential applications in CNS disorders and pain management.

Muscarinic Receptors: These receptors are implicated in numerous CNS pathologies. nih.gov Analogs designed as M2 muscarinic receptor antagonists have been identified, demonstrating over 100-fold selectivity against M1 and M3 subtypes. nih.gov Conversely, other series have been developed as selective M1/M4 receptor agonists, such as Xanomeline. nih.gov The steric arrangement of the molecule, such as the configuration in azanorbornane derivatives, has been shown to be critical for potency and efficacy. nih.gov

Sigma Receptors: Sigma receptors are unique targets involved in various cellular functions and are of interest for their role in pain and addiction. nih.govnih.gov Studies on pyridylpiperazines have shown that the position of the nitrogen in the pyridyl ring influences selectivity; N-(2-pyridyl)piperazines tend to favor σ2 receptors, whereas (3-pyridyl) and (4-pyridyl)piperazines show a preference for σ1 receptors. nih.gov Dual-target ligands that bind to both histamine (B1213489) H3 and sigma-1 receptors have also been developed, with some piperidine derivatives showing activity at both targets. nih.gov

Table 3: Receptor Binding Affinity of Selected Analogs

| Compound/Analog Type | Target Receptor | Binding Profile | Reference |

|---|---|---|---|

| Piperidinyl piperidine analogues | Muscarinic M2 | Potent and selective antagonists | nih.gov |

| Xanomeline | Muscarinic M1/M4 | Selective agonist | nih.gov |

| (2-pyridyl)piperazines | Sigma-2 (σ2) | Preferential binding | nih.gov |

| (3-pyridyl) & (4-pyridyl)piperazines | Sigma-1 (σ1) | Preferential binding | nih.gov |

| Biphenyl (B1667301) derivatives with three-carbon chains | Sigma-1 (σ1) / Sigma-2 (σ2) | Dual H3/σ1 activity or σ2 selectivity | nih.gov |

Target Engagement and Downstream Signaling Pathway Modulation (e.g., AKT Phosphorylation)

Confirmation of target engagement within the cell and the subsequent impact on signaling pathways is crucial. For instance, 1H-pyrrolo[2,3-b]pyridine analogs designed as PLK4 inhibitors were found to have their activity influenced by the terminal amino group's role in SGK1 inhibition, indicating cross-talk or off-target effects on related pathways. koreascience.kr Phenylpyrazolo[3,4-d]pyrimidine analog 5i , a potent anticancer agent, was found to effectively suppress cell cycle progression, demonstrating modulation of downstream pathways controlling cell division. mdpi.com Furthermore, potent and selective CHK1 inhibitors like CCT244747 have been shown to modulate the DNA damage response pathway in tumor cells. nih.govnih.gov

In Vivo Preclinical Efficacy Assessment

The therapeutic potential observed in vitro has been further evaluated in animal models, confirming the activity of these compounds in a more complex biological system.

Evaluation in Murine Disease Models (e.g., Anti-inflammatory, Antiparasitic, Anti-tumor)

Anti-tumor Activity: Several analogs have demonstrated in vivo antitumor efficacy. A 3-cyano-5-fluorophenyl derivative (29b) from a series of pyrimidinyl pyrazole compounds exhibited potent antitumor activity against several tumor cell lines, including human carcinoma, in mice without significant adverse effects. nih.gov The orally bioavailable CHK1 inhibitor CCT244747 showed antitumor activity both as a single agent and in combination with chemotherapy in human tumor xenograft models. nih.gov It was particularly effective in a MYCN-driven transgenic mouse model of neuroblastoma. nih.gov Similarly, an imidazo[1,2-a]pyrazin-3-yl biphenyl carboxamide derivative, a selective DDR1 inhibitor, dose-dependently suppressed the tumorigenicity of non-small cell lung cancer (NSCLC) cells in vivo. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazoline derivatives were confirmed in a carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. nih.gov In another study, tetramethylpyrazine, a related compound, was evaluated in a mouse model of oxazolone-induced colitis. nih.gov It was found to suppress inflammation by inhibiting the expression of key transcription factors such as NF-κB, AP-1, and NF-AT. nih.gov Piperlotines, another class of related amides, also showed significant in vivo anti-inflammatory effects in a TPA-induced acute inflammation model in mice. scielo.org.mx

Antiparasitic Activity: The phenylpyrazolo[3,4-d]pyrimidine scaffold, known for its anticancer properties, is also recognized for possessing antiparasitic activity, highlighting the broad biological potential of this chemical class. mdpi.com

Pharmacodynamic Biomarker Analysis in Animal Models (e.g., Mouse Liver Pharmacodynamic Model)

Specific Therapeutic Area Investigations

Oncology Research, with a Focus on SHP2 Phosphatase Inhibition and Anti-cancer Properties

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a well-established oncogenic phosphatase, making it a significant target for cancer therapy. nih.gov SHP2 plays a crucial role in mediating signaling from receptor tyrosine kinases (RTKs) to downstream pathways like the Ras-ERK1/2 mitogen-activated protein kinase (MAPK) cascade, which is vital for the survival, growth, and proliferation of tumor cells. nih.govnih.gov Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are linked to various leukemias and some solid tumors. nih.gov

Analogs of 3-(3-methylpiperidin-1-yl)pyrazin-2-amine are being investigated as allosteric inhibitors of SHP2. nih.gov These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This approach can offer greater selectivity and improved pharmacological properties compared to active site inhibitors. nih.gov The inhibition of SHP2 has been shown to be a promising strategy for targeting cancers driven by RTK signaling and for overcoming drug resistance. nih.gov Furthermore, SHP2 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity, making it a compelling target for combination therapies with immune checkpoint inhibitors like PD-1 blockers. nih.gov

The piperidine moiety, present in this compound, is a common scaffold in many anticancer agents. nih.gov Piperidine and its derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of various molecular pathways, including NF-κB and PI3K/Akt. nih.gov

Table 1: Investigated Anti-cancer Mechanisms of Piperidine-containing Compounds

| Mechanism of Action | Cancer Type | Reference |

| Induction of Apoptosis | Various | nih.gov |

| Activation of NF-κB Pathway | Various | nih.gov |

| Activation of PI3K/Akt Pathway | Various | nih.gov |

| Inhibition of STAT5 Hyperactivation | Acute Myeloid Leukemia | nih.gov |

Neuroscience and Neurological Disorder Research, including Muscarinic Receptor Modulation and Cognitive Function

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (M1-M5) that are widely distributed in the central nervous system and are implicated in various physiological processes, including cognition. nih.govmdpi.com The M1 subtype, in particular, is highly concentrated in cortical regions like the hippocampus and is a key target for treating cognitive deficits in conditions such as Alzheimer's disease. nih.govmdpi.com

Analogs of this compound are being explored for their potential to modulate muscarinic receptors. The development of selective ligands for mAChR subtypes has been challenging due to the high homology of their orthosteric binding sites. mdpi.comnih.gov However, novel chemotypes are being investigated that move away from the traditional pharmacophores of muscarinic antagonists. nih.gov Some pyrazine-containing compounds have been designed as M1 selective agonists. mdpi.com The modulation of these receptors can influence neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory. mdpi.com

Table 2: Muscarinic Receptor Subtypes and Their Roles in the CNS

| Receptor Subtype | Primary CNS Location | Key Functions | Therapeutic Target For | Reference |

| M1 | Cortex, Hippocampus | Cognition, Learning, Memory | Alzheimer's Disease, Schizophrenia | nih.gov |

| M2 | Brainstem, Thalamus | Autonomic Regulation, Analgesia | - | nih.gov |

| M3 | Lower expression in CNS | - | - | nih.gov |

| M4 | Caudate Putamen | Motor Control | Parkinson's Disease | nih.govnih.gov |

| M5 | Substantia Nigra, Ventral Tegmental Area | Reward, Addiction | - | nih.gov |

Anti-inflammatory Potential and Associated Mechanistic Studies

The anti-inflammatory potential of pyrazine and piperidine derivatives is an active area of research. nih.govresearchgate.netnih.govmdpi.com Inflammation is a complex biological response implicated in a wide range of diseases. Compounds containing these heterocyclic rings have been shown to inhibit key inflammatory mediators and pathways.

For instance, some piperazine (B1678402) derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netmdpi.com The mechanism of action can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4), which are crucial in the inflammatory cascade. nih.govnih.govresearchgate.net PDE4 inhibitors, for example, work by increasing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory effects. nih.gov

Studies on pyrazole derivatives, which share a heterocyclic nature with pyrazines, have also shown significant anti-inflammatory activity in animal models of inflammation, such as the carrageenan-induced paw edema model. nih.govmdpi.com

Table 3: Anti-inflammatory Mechanisms of Pyrazine and Piperidine Analogs

| Mechanism | Key Molecules/Pathways Involved | Reference |

| Inhibition of Pro-inflammatory Cytokines | TNF-α, IL-6 | researchgate.netmdpi.com |

| Inhibition of Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | nih.govresearchgate.net |

| Inhibition of Phosphodiesterase 4 (PDE4) | cAMP Signaling | nih.gov |

| Inhibition of Phosphoinositide 3-kinase δ (PI3Kδ) | Immune Cell Signaling | nih.gov |

Antimicrobial and Antiparasitic Investigations

Pyrazine and piperazine derivatives have been investigated for their antimicrobial and antiparasitic properties. nih.govresearchgate.netsphinxsai.commdpi.com The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.

Several studies have reported the synthesis of pyrazine and piperazine-containing compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov For example, some disubstituted piperazines have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action can vary, with some compounds targeting essential bacterial enzymes like enoyl-ACP reductase. mdpi.com

In addition to antibacterial activity, some pyrazine derivatives have also exhibited antifungal and antiparasitic potential. nih.govnih.gov The broad-spectrum activity of these scaffolds makes them attractive starting points for the development of new anti-infective agents.

Table 4: Antimicrobial Activity of Pyrazine and Piperazine Analogs

| Compound Class | Target Organism(s) | Noted Activity | Reference |

| Disubstituted Piperazines | Listeria monocytogenes, MRSA, Pseudomonas aeruginosa, Escherichia coli | Potent antibacterial activity | nih.gov |

| Piperazine-Triazine Derivatives | Various bacterial and fungal strains | Significant antimicrobial activity | researchgate.net |

| Aminobenzylated Mannich Bases of Pyrazinamide (B1679903) | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | In vitro antimicrobial activity | sphinxsai.com |

| Piperazines with 1,3,4-Thiadiazole Moiety | Gram-negative bacteria (especially E. coli) | Significant antibacterial activity | mdpi.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | Potent antibacterial activity | nih.gov |

Despite a comprehensive search for scientific literature, no specific data was found for the chemical compound "this compound" regarding its mechanism of action and interaction with molecular targets such as SHP2 protein tyrosine phosphatase or muscarinic receptors.

The performed searches did not yield any publications detailing the elucidation of its mechanism of action, identification of its key molecular targets, characterization of allosteric modulation, specific protein-ligand interactions, or its effects on downstream cellular signaling pathways.

Therefore, this article cannot be generated as requested due to the absence of available scientific data for the specified compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on the Pyrazine (B50134) Ring System on Biological Activity

Studies on related 3-aminopyrazine-2-carboxamides have shown that even small modifications to the pyrazine core can have substantial effects on antimicrobial activity. nih.gov For instance, the introduction of a chlorine atom at the C-6 position of the pyrazine ring in N-(pyrazin-2-yl)benzenesulfonamide analogues was found to maintain good antitubercular activity against M. tuberculosis H37Rv. nih.gov This suggests that halogenation at specific positions can be a viable strategy for enhancing potency without negatively impacting the core interactions.

In the context of kinase inhibition, the aminopyrazine ring typically forms two hydrogen bonds with the hinge region of the kinase ATP-binding site. acs.org The addition of other substituents can provide further hydrophobic contacts. For example, in a series of Nek2 kinase inhibitors, a trimethoxyphenyl group attached to the pyrazine ring was shown to engage in hydrophobic interactions with isoleucine and glycine (B1666218) residues at the entrance of the ATP pocket, contributing to the compound's potency. acs.org The aromaticity of substituents on the pyrazine core has also been shown to positively influence antibacterial activity in related triazolo[4,3-a]pyrazine derivatives. mdpi.com

The following table summarizes the impact of substituents on the antimicrobial activity of N-Aryl-3-aminopyrazine-2-carboxamides, demonstrating the influence of pyrazine ring modifications.

| Compound ID | Aryl Substituent (R) | Antimycobacterial Activity (MIC in µM) |

| 17 | 2,4-dimethoxyphenyl | 46 |

| 16 | 4-ethoxyphenyl | >221 |

| 20 | 4-(trifluoromethyl)phenyl | 98 |

| 10 | 4-chlorophenyl | >232 |

| Data derived from studies on N-substituted 3-aminopyrazine-2-carboxamides. nih.gov |

Role of the Piperidine (B6355638) Moiety and its Stereochemical and Substitution Patterns on Efficacy and Selectivity

The piperidine moiety is a versatile heterocyclic ring that plays a substantial role in determining the efficacy and selectivity of drug candidates. nih.govajchem-a.comajchem-a.com Its structural flexibility and capacity for substitution allow for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. ndl.gov.in In many scaffolds, the piperidine ring is an influential, if not critical, structural element for achieving desired biological activity. nih.govrsc.org

In the case of 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine, the piperidine ring primarily occupies a binding pocket on the target protein, and its substitution pattern dictates the quality of fit. The methyl group at the 3-position introduces a chiral center, meaning the compound exists as (R) and (S) enantiomers. The stereochemistry at this position is often crucial for activity, as one enantiomer typically provides a much better fit into the chiral environment of a protein's binding site than the other.

Structure-activity relationship studies on related scaffolds consistently demonstrate the importance of the piperidine substituent.

Substitution Position: In a series of 4-phenylpiperidines, para-substitution on the phenyl ring was found to be preferable to meta-substitution for enhancing MAO inhibitory effect. nih.gov

Nature of Substituent: The addition of a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory activity. nih.gov In other series, exploring various functional groups of different sizes on the piperidine amide was well-tolerated and maintained excellent enzymatic potency. researchgate.net

Piperidine vs. Piperazine (B1678402): Replacing a piperidine ring with a piperazine can dramatically alter selectivity. In one study on histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperazine with a piperidine was identified as a critical modification for achieving high activity at the σ1 receptor. nih.gov This highlights the piperidine moiety's key role in directing target selectivity.

The table below illustrates how altering the core heterocyclic amine (piperidine vs. piperazine) and its substituents can profoundly impact receptor binding affinity.

| Compound | Core Moiety | N-Substituent | D₂ Receptor Affinity (Ki, nM) | 5-HT₁ₐ Receptor Affinity (Ki, nM) |

| 11 | Piperidine | 4-fluorobenzoyl | 2.1 | 1.8 |

| Analog A | Piperazine | 4-fluorobenzoyl | 10.5 | 15.3 |

| Analog B | Piperidine | Benzoyl | 3.5 | 2.9 |

| Data derived from SAR studies on amide-piperidine(piperazine) derivatives as multi-target antipsychotics. nih.gov |

Influence of Linker Regions on Target Affinity and Selectivity

The linker connects the core pharmacophoric elements of a drug. In this compound, a direct carbon-nitrogen bond acts as a zero-atom linker between the pyrazine C-3 position and the piperidine nitrogen. The nature, length, and rigidity of a linker are critical variables that can be modulated to optimize target affinity and selectivity. nih.govsemanticscholar.org

Studies on related heterocyclic systems provide insight into the role of linkers:

Linker Composition: In an investigation of pyrazine derivatives, replacing a retro-amide linker with a sulfonamide linker was explored to determine the effect on antimicrobial activity. nih.gov This demonstrates that the chemical nature of the linker is a key determinant of biological function. The insertion of a basic piperazine into a linker has been used to create ionic hydrogen bonds with conserved aspartate residues in certain enzymes. semanticscholar.org

Linker Length: For a series of histamine H3 receptor antagonists, extending the length of an alkylic linker chain was shown to decrease binding affinity. nih.gov This suggests that an optimal distance and orientation between the two connected moieties are required for effective binding.

Linker Rigidity: Replacing flexible alkyl chains with more rigid linkers can lead to higher affinity ligands. nih.gov In contrast, some studies have found that the absence of a linker altogether, allowing for a more direct and potentially stronger interaction with the target, can be beneficial. For example, a pyrazine-based TrkA inhibitor without an ether linker was able to bind closer to key residues in the hinge region, resulting in a five-fold increase in inhibition compared to its linked counterpart. nih.gov

The direct linkage in this compound suggests that this rigid connection optimally positions the pyrazine and piperidine moieties for interaction with its specific biological target.

Optimization of Ligand Efficiency and Lipophilic Ligand Efficiency

During lead optimization, a primary goal is to increase potency while maintaining or improving drug-like properties. nih.govcharnwooddiscovery.com A common pitfall is that potency increases are often achieved by increasing molecular size and lipophilicity, which can lead to poor pharmacokinetics and off-target toxicity. sciforschenonline.org To guide this process, medicinal chemists use metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). acs.orgyoutube.com

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom). It helps assess whether a compound achieves its potency through an efficient, high-quality fit with the target or simply by being large. nih.gov

Formula: LE = -RTln(Kᵢ) / N_heavy

Where R is the gas constant, T is the temperature, Kᵢ is the binding affinity, and N_heavy is the number of heavy atoms.

A higher LE value is generally desirable, and maintaining a value above 0.3 during optimization is often recommended. sciforschenonline.org Structural simplification is a strategy that can increase LE. nih.gov

Lipophilic Ligand Efficiency (LLE or LipE) relates the potency of a compound to its lipophilicity (logP or logD). It is a crucial metric for ensuring that gains in potency are not achieved at the expense of excessive lipophilicity. sciforschenonline.org

Formula: LLE = pIC₅₀ - logP

A higher LLE indicates that a compound achieves high potency without being overly greasy, which is favorable for good ADME properties. sciforschenonline.org An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate.

In the development of σ₁ receptor ligands, replacing a lipophilic cyclohexane (B81311) ring with a more polar piperidine ring was a key strategy to improve LLE. nih.govunityfvg.it This modification led to compounds with significantly higher LLE values, demonstrating a more favorable balance of potency and lipophilicity. nih.gov

The following table presents a case study in the optimization of LLE for σ₁ receptor ligands.

| Compound | Core Moiety | pKᵢ | clogP | LLE (pKᵢ - clogP) |

| Lead 3 | Cyclohexane | 8.82 | 4.88 | 3.94 |

| 4a | Piperidine | 7.78 | 0.99 | 6.79 |

| 18a | Piperidine | 8.80 | 1.83 | 6.97 |

| Data adapted from a study on aminoethyl-substituted piperidine derivatives. nih.gov |

This example clearly shows that strategic replacement of a lipophilic group with a piperidine moiety can dramatically improve the LLE, resulting in a lead compound with a more attractive property profile for further development. nih.gov

Preclinical Admet Absorption, Distribution, Metabolism, Excretion Research

In Vitro Metabolic Stability Studies (e.g., Plasma Stability, Liver Microsomal Stability, Liver S9 Stability)

In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a compound. These assays typically involve incubating the compound with various biological matrices.

Plasma Stability: This assay assesses the compound's stability in plasma from different species (e.g., human, rat, mouse) to identify degradation by plasma enzymes.

Liver Microsomal Stability: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov Incubating the compound with liver microsomes helps to determine its susceptibility to oxidative metabolism. nih.govnih.gov The half-life (t½) and intrinsic clearance (CLint) are key parameters derived from these studies. researchgate.net For instance, studies on other heterocyclic compounds have shown that subtle structural modifications can lead to significant changes in microsomal stability, with half-lives ranging from a few minutes to over an hour. nih.gov

Liver S9 Stability: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including both Phase I and Phase II (conjugative) reactions. evotec.comnih.gov These studies can reveal if a compound is metabolized by enzymes outside of the microsomal fraction. evotec.comnih.gov The S9 fraction can be supplemented with cofactors like UDPGA and PAPS to specifically investigate Phase II metabolic pathways. evotec.com

Without specific data for 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine, it is not possible to provide quantitative measures of its stability in these matrices.

Permeability Assessment (e.g., Membrane Permeability Assays)

A compound's ability to cross biological membranes is a key determinant of its oral absorption and distribution. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines are commonly used. These assays measure the rate at which a compound passes from a donor to an acceptor compartment through a membrane, providing a permeability coefficient. For related heterocyclic structures, poor membrane permeability has been linked to features such as the presence of additional hydrogen bond donors, which can negatively impact cellular efficacy. nih.gov

Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Rat Pharmacokinetics, Mouse Pharmacokinetics)

Pharmacokinetic (PK) studies in animal models such as rats and mice are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated in a living organism. nih.govnih.gov These studies involve administering the compound via different routes (e.g., intravenous, oral) and measuring its concentration in plasma over time. nih.govnih.gov

Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation. It is influenced by both absorption and first-pass metabolism. For novel drug candidates, achieving good oral bioavailability is often a major goal. nih.govnih.gov In various drug discovery programs, oral bioavailability values can range from low to high, with compounds showing moderate to good bioavailability being prioritized for further development. nih.gov

Clearance (CL): This parameter describes the rate at which a compound is removed from the body. It is a critical factor in determining dosing regimens. High clearance, as predicted by in vitro stability assays, can sometimes translate to rapid elimination in vivo.

Volume of Distribution (Vd): This parameter reflects the extent to which a compound distributes from the plasma into the tissues. A large Vd suggests extensive tissue distribution, whereas a low Vd indicates that the compound is primarily confined to the bloodstream. nih.gov

As no specific in vivo studies for this compound have been published, its pharmacokinetic parameters in preclinical models remain uncharacterized.

Computational Chemistry and Structural Biology Applications

Molecular Docking Studies for Protein-Ligand Complex Prediction and Binding Mode Analysis

Molecular docking has been a cornerstone in predicting how aminopyrazine-based inhibitors, such as the pioneering SHP2 allosteric inhibitor SHP099, interact with the target protein. These computational studies are crucial for understanding the binding affinity and orientation of the ligand within the allosteric binding site of SHP2.

Docking analyses consistently show that these inhibitors bind within a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. nih.govnih.gov This binding stabilizes SHP2 in a self-inhibited, closed conformation, preventing its catalytic activity. nih.gov Key interactions predicted by these models often involve the primary aliphatic amino group of the inhibitor acting as a hydrogen bond donor to the backbone of residues like Thr108, Phe113, and Glu110. nih.gov Furthermore, the central pyrazine (B50134) core is predicted to interact with residues such as Arg111. nih.gov

In the process of drug discovery, molecular docking is frequently used to screen large virtual libraries of compounds. For instance, in the development of novel SHP2 inhibitors, molecules are docked against the allosteric site of SHP2 (e.g., using the crystal structure with PDB ID: 5EHR) to prioritize candidates based on their predicted binding affinity and interaction patterns. tandfonline.comnih.gov These initial predictions are then used to select promising compounds for synthesis and further experimental validation. tandfonline.comnih.gov

| Computational Method | Target Protein | Key Findings/Predictions | Reference PDB ID |

|---|---|---|---|

| Molecular Docking | SHP2 | Predicts binding in the allosteric tunnel, stabilizing an inactive conformation. | 5EHR tandfonline.comnih.gov |

| Molecular Docking | SHP2 | Identifies key hydrogen bonds between the inhibitor's amino group and protein backbone residues. | Not Specified |

| Virtual Screening | SHP2 | Filters large compound libraries to identify potential hits with high binding affinity. | 5EHR tandfonline.comnih.gov |

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography has provided definitive, high-resolution insights into the binding of aminopyrazine-based inhibitors to SHP2, validating and refining the predictions from molecular docking. The co-crystal structure of SHP099 with SHP2 was a landmark achievement, revealing the precise atomic-level interactions within the allosteric pocket. nih.govnih.gov

These crystal structures confirm that the inhibitors settle into the tunnel at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in an auto-inhibited state. nih.govnih.gov The N-SH2 domain's backside loop is shown to intramolecularly interact with the PTP domain's catalytic surface, blocking substrate access. nih.gov

Structural analysis of newer, related inhibitors has revealed additional and sometimes unexpected interactions. For example, the co-crystal structure of an imidazopyrazine derivative (PDB: 8B5Y) showed a novel interaction between the imidazole (B134444) NH group and residue Glu249, a feature not previously observed with other SHP2 inhibitors. nih.gov This highlights the power of crystallography in identifying subtle but critical differences in binding modes that can be exploited for designing next-generation inhibitors with improved properties. Furthermore, these studies have also revealed the important role of bridging water molecules in stabilizing ligand-protein interactions. nih.gov

| Compound/Complex | PDB ID | Resolution | Key Structural Insights |

|---|---|---|---|

| SHP2 in complex with PB17-036-01 | 8GWW | 3.0 Å | Compound binds in the allosteric tunnel, similar to more potent analogues. nih.gov |

| Imidazopyrazine 8 bound to SHP2 | 8B5Y | Not Specified | Revealed a novel H-bond interaction with Glu249 and a stabilizing network of water molecules. nih.gov |

| SHP2 in complex with PB17-026-01 | Not Specified | Not Specified | Demonstrated that more potent analogues form a greater number of polar contacts with the target. nih.gov |

Homology Modeling and Virtual Screening Approaches for Target-Based Design

In the absence of an experimental structure, homology modeling can be employed to generate a 3D model of a target protein based on the known structure of a related protein. While the structure of SHP2 is well-established, these techniques are invaluable for studying mutants or related phosphatases.

More prominently, virtual screening, often based on a known pharmacophore model, is a powerful tool for identifying novel chemical scaffolds that can bind to a target. tandfonline.com A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. For SHP2, a pharmacophore model can be developed based on the key interactions of a potent inhibitor like SHP099. tandfonline.comnih.gov

This model, which can include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, is then used to screen large chemical databases containing millions of compounds. tandfonline.comnih.gov Hits from the virtual screen are then subjected to further computational analysis, such as molecular docking, to refine the selection before committing to chemical synthesis and in vitro testing. tandfonline.comnih.gov This approach has successfully identified new small molecule allosteric inhibitors of SHP2. tandfonline.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

While static methods like docking and crystallography provide a snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. These simulations can reveal important information about the conformational changes in both the protein and the ligand, the stability of their interactions, and the role of solvent molecules. nih.govnih.gov

Lead Optimization and Drug Discovery Strategies

Hit-to-Lead Progression Methodologies

The hit-to-lead (H2L) process is a critical phase in early drug discovery that aims to transform weakly active compounds identified from high-throughput screening (HTS), known as "hits," into more promising "lead" series with improved potency and drug-like characteristics. drugtargetreview.com A compound like 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine often emerges from such screening campaigns due to the favorable interactions of its aminopyrazine scaffold. nih.gov

The progression typically follows these key steps:

Hit Confirmation and Triage: Initial hits are re-tested to confirm their activity and rule out false positives. Compounds are then grouped into chemical series based on a common scaffold. drugtargetreview.com The aminopyrazine core would serve as the central scaffold for this series.

Initial Structure-Activity Relationship (SAR) Exploration: Medicinal chemists synthesize a small number of analogs to understand which parts of the molecule are essential for activity. For the aminopyrazine scaffold, it is known that the 2-amino group and one of the pyrazine (B50134) nitrogen atoms often act as crucial hydrogen bond donors and acceptors, respectively, interacting with the "hinge" region of the kinase ATP-binding pocket. pharmablock.com

Property Profiling: Early assessment of physicochemical properties (e.g., solubility, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics is performed. drugtargetreview.com The 3-methylpiperidine (B147322) group, for instance, significantly influences the compound's lipophilicity and basicity (pKa), which in turn affects solubility, cell permeability, and potential for off-target effects like hERG channel inhibition.

Application of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD)

Modern drug design heavily relies on understanding the three-dimensional interactions between a compound and its biological target. Both SBDD and FBDD are powerful strategies for accelerating the optimization process. nih.gov

Structure-Based Drug Design (SBDD): This approach utilizes high-resolution structural information of the target protein, typically from X-ray crystallography, to guide the design of more potent and selective inhibitors. acs.org In the context of aminopyrazine kinase inhibitors, co-crystal structures have revealed that these compounds bind to the ATP pocket, often in an unusual, inactive conformation of the kinase. nih.govacs.org This structural insight is invaluable; for example, observing the orientation of the 3-methylpiperidine group within a specific sub-pocket of the kinase allows chemists to design modifications that either enhance favorable interactions or remove steric clashes, thereby improving binding affinity.

Fragment-Based Drug Design (FBDD): FBDD is an alternative approach that starts with identifying very small, low-molecular-weight molecules ("fragments") that bind weakly to the target. nih.gov These fragments are then optimized by growing, linking, or merging them into more potent lead compounds. researchoutreach.org The molecule this compound can be conceptually deconstructed into key fragments:

Fragment A: The 2-aminopyrazine core.

Fragment B: The 3-methylpiperidine moiety.

In an FBDD campaign, these or similar fragments could be identified through screening. Structural information showing their binding modes would then guide a strategy to link them together, leading to the creation of a high-affinity ligand that occupies multiple interaction sites within the target's binding pocket. biorxiv.org

Rational Design for Improved Potency, Selectivity, and Pharmacokinetic Properties

Potency Enhancement: The potency of aminopyrazine inhibitors can be systematically improved by exploring substitutions on the scaffold. In a study of related aminopyrazine inhibitors targeting the mitotic kinase Nek2, modifications to the piperidine (B6355638) ring had a significant impact on inhibitory activity. nih.gov Introducing small alkyl groups, as in the case of the 3-methyl group, can enhance binding by interacting with hydrophobic pockets in the enzyme's active site.

Table 1: SAR of Piperidine Modifications on an Aminopyrazine Core against Nek2 Kinase

| Compound | R Group (on Piperidine) | IC50 (nM) |

|---|---|---|

| 1 | H | 1100 |

| 2 | 3-Methyl | 380 |

| 3 | 4-Methyl | 290 |

| 4 | 4-Ethyl | 140 |

| 5 | 4-Hydroxymethyl | 160 |

Data derived from studies on analogous aminopyrazine-piperidine scaffolds targeting Nek2 kinase. nih.gov

Selectivity Improvement: A major challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome. nih.gov Selectivity can be achieved by designing modifications that exploit unique features of the target kinase compared to off-targets. The 3-methylpiperidine group can be crucial for selectivity, as its specific size, shape, and chirality may allow it to fit optimally into a sub-pocket of the intended target while being sterically hindered in other kinases. thieme-connect.com

Scaffold Hopping and Bioisosteric Replacement Strategies

These strategies are employed to discover novel chemical series with improved properties or to circumvent intellectual property limitations. namiki-s.co.jp

Scaffold Hopping: This involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while retaining the original biological activity. nih.gov For this compound, a scaffold hopping strategy might involve replacing:

The pyrazine ring with other hinge-binding heterocycles like pyrimidine, pyridine (B92270), or pyrazole (B372694). nih.gov

The piperidine ring with other saturated heterocycles such as morpholine, piperazine (B1678402), or azabicycloalkanes to explore new exit vectors and alter physicochemical properties. dundee.ac.uk

Bioisosteric Replacement: A bioisostere is a functional group or substituent that has similar physical or chemical properties to another, which allows it to produce a broadly similar biological effect. drughunter.com This strategy is used to fine-tune properties. In the context of the target compound, examples include:

Replacing the methyl group on the piperidine with other small alkyl groups or a trifluoromethyl (CF3) group to alter lipophilicity and metabolic stability.

Substituting a carbon atom in the piperidine ring with an oxygen (to form a morpholine) or a nitrogen (to form a piperazine) to modulate solubility, pKa, and potential hydrogen bonding interactions. researchgate.net

Patent Landscape and Academic Literature Analysis

Review of Existing Patent Literature Pertaining to 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine and Closely Related Chemical Structures

The patent landscape for aminopyrazine derivatives, particularly those substituted with piperidine (B6355638) moieties, is characterized by a focus on modulating key biological targets for the treatment of a range of diseases. While patents specifically claiming this compound are not prominently found, numerous patents protect structurally similar compounds, highlighting the perceived value of the aminopyrazine-piperidine scaffold in drug discovery.

A significant area of patent activity for related compounds involves their use as modulators of neurotransmitter receptors. For instance, a Russian patent (RU2178414C2) discloses a series of piperidine and piperazine (B1678402) derivatives that exhibit high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. google.com These compounds are proposed for the treatment of schizophrenia and other psychotic disorders, suggesting that the incorporation of a piperidine ring into a heterocyclic system can yield potent centrally active agents. google.com

Another key therapeutic area highlighted in the patent literature for related structures is oncology. The general class of pyrazine (B50134) derivatives is explored for its potential as kinase inhibitors, which are crucial for controlling cell growth and proliferation.

The following table summarizes key patent information for chemical structures closely related to this compound:

| Patent Number | Title | Key Therapeutic Areas/Applications Disclosed | Assignee/Inventors |

| RU2178414C2 | Derivatives of piperazine and piperidine and method of their synthesis | Treatment of schizophrenia and other psychotic disorders by modulating dopamine and serotonin receptors. google.com | Not specified in available abstract. |

It is important to note that the absence of specific patents for this compound does not diminish its potential importance. Instead, it may indicate that the compound is part of a broader proprietary claim or that its specific therapeutic utility is still under investigation.

Comprehensive Analysis of Key Academic Publications and Emerging Research Trends

Academic research into piperidine-substituted pyrazines and related heterocyclic systems further illuminates the potential of this compound. The scientific literature underscores the versatility of the piperidine moiety in influencing the pharmacological properties of bioactive molecules. researchgate.net

A notable trend in recent academic publications is the investigation of piperidine-containing heterocyclic compounds as antimicrobial agents. A study published in MDPI detailed the synthesis and biological evaluation of piperidinothiosemicarbazones derived from aminoazinecarbonitriles, which include pyrazine derivatives. mdpi.com The research found that compounds substituted with a piperidine ring exhibited significant antimycobacterial activity, with some derivatives showing potent inhibition of M. tuberculosis growth. mdpi.com Specifically, the basicity of the piperidine ring was found to be a crucial factor for activity. mdpi.com This line of research suggests a potential application for this compound in the development of new anti-infective agents.

Furthermore, the broader class of piperidine derivatives is extensively reviewed for its wide range of pharmacological applications, including anti-inflammatory, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net The piperidine skeleton is recognized for its ability to enhance membrane permeability, improve receptor binding, and contribute to metabolic stability, making it a privileged structure in medicinal chemistry. researchgate.net

The following table summarizes key findings from academic publications on closely related chemical structures:

| Publication | Key Research Findings | Investigated Biological Targets/Pathways |

| Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | Piperidine-substituted pyrazines demonstrated significant antimycobacterial activity against M. tuberculosis. The basicity of the piperidine substituent was correlated with higher potency. mdpi.com | Mycobacterial growth inhibition. |

| Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | This review highlights the diverse pharmacological activities of piperidine derivatives, including their role in CNS modulation and as anticancer and anti-inflammatory agents. The piperidine moiety is noted for its favorable influence on pharmacokinetic and pharmacodynamic properties. researchgate.net | Various (CNS receptors, enzymes, etc.). |

Emerging research continues to explore the chemical space around aminopyrazine and piperidine scaffolds. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them attractive candidates for library synthesis and high-throughput screening campaigns aimed at discovering novel therapeutic agents. The research on related structures strongly suggests that this compound warrants further investigation to fully elucidate its pharmacological profile and potential therapeutic applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets for 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine Scaffolds

The pyrazine (B50134) ring is a core component of many biologically active compounds, and its derivatives have been investigated for a wide array of pharmacological activities, including antitubercular, antiviral, and anticancer effects. rsc.org While the primary therapeutic targets of many pyrazine-based drugs are well-established, the unique structural combination of a pyrazine ring with a 3-methylpiperidine (B147322) moiety in this compound suggests the potential for interaction with a broader range of biological targets than has been previously explored.

Future research should systematically screen this scaffold against a diverse panel of enzymes and receptors to uncover novel therapeutic applications. For instance, pyrazinamide (B1679903), a related compound, is a cornerstone in tuberculosis treatment, and its derivatives have shown inhibitory effects on Mycobacterium tuberculosis. nih.govnih.gov Further studies could investigate if this compound or its analogs exhibit activity against other infectious agents.

Moreover, the structural similarities to compounds known to interact with G-protein coupled receptors (GPCRs), ion channels, and kinases warrant a thorough investigation of its activity against these target families. nih.gov For example, derivatives of benzimidazole-pyrazine have been identified as potential selective antagonists for the Adenosine (B11128) A2B receptor (A2BAR), a target for cancer immunotherapy. nih.govresearchgate.net Similarly, certain 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cancer progression. nih.gov The exploration of such targets could unveil new therapeutic avenues in oncology and beyond for the this compound scaffold.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry offers new possibilities for the efficient and environmentally friendly production of this compound and its derivatives. Traditional synthetic routes for pyrazinamide derivatives often involve multiple steps and the use of hazardous reagents. researchgate.net Future research should focus on the development of more sustainable and advanced synthetic methodologies.

One promising approach is the use of biocatalysis. For instance, a continuous-flow system using Lipozyme® TL IM has been developed for the green synthesis of pyrazinamide derivatives, offering high yields in shorter reaction times with a greener solvent. rsc.orgresearchgate.net This enzymatic approach minimizes hazardous waste and simplifies the reaction process. rsc.org Exploring similar biocatalytic methods for the synthesis of this compound could significantly improve its production efficiency and environmental footprint.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be powerfully applied to the design and optimization of compounds based on the this compound scaffold. By analyzing large datasets of chemical structures and their biological activities, AI and ML algorithms can identify novel derivatives with enhanced potency and selectivity.

For example, deep generative models have been successfully used to create a focused library of benzimidazole-pyrazine derivatives, leading to the identification of potential selective A2BAR antagonists. nih.govresearchgate.net A similar scaffold-based approach could be employed for this compound to generate novel analogs with desired pharmacological profiles. Virtual screening campaigns, guided by AI, can then prioritize these generated compounds for synthesis and biological evaluation, thereby accelerating the discovery process. nih.govresearchgate.net

Moreover, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. This in silico screening significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed in later stages of drug development.

In-depth Mechanistic Studies of Uncharacterized Biological Activities

A thorough understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational development as therapeutic agents. While initial screenings may identify various biological activities, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved.

Future research should employ a range of techniques to unravel these mechanisms. For instance, if the compound shows anticancer activity, studies should investigate its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer. nih.gov Molecular docking studies can provide insights into the potential binding modes of the compound with its biological target, as has been done for pyrazinamide derivatives with the M. tuberculosis enoyl-ACP reductase (InhA). mdpi.com

Q & A

Q. Optimization Parameters :

Advanced Consideration : For scale-up, microwave-assisted synthesis or flow chemistry may reduce reaction times and improve reproducibility.

Which analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperidine integration at δ ~2.5–3.5 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 234.17 g/mol).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions (see SHELX programs for refinement ).

Advanced Application : Synchrotron-based crystallography can resolve binding modes in protein-ligand complexes, as seen in SHP2 inhibitor studies .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for target inhibition?

Advanced Research Focus

SAR strategies involve:

Q. Example from Literature :

| Analog Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-(4-Methylpiperidin-1-yl) | SHP2 inhibition: 12 nM | |

| 3-(3,5-Dimethylpiperidin-1-yl) | Reduced potency (~100 nM) |

Key Insight : Bulkier substituents on piperidine may sterically hinder target binding, while electron-withdrawing groups on pyrazine enhance interactions.

What methodologies are used to identify and validate biological targets for this compound?

Q. Advanced Research Focus

- High-Throughput Screening (HTS) : Test compound libraries against kinase or phosphatase panels (e.g., SHP2 in ).

- X-ray Crystallography : Reveals binding pockets, as seen in the discovery of SHP099’s allosteric site .

- CRISPR/Cas9 Knockout : Confirm target dependency by observing loss of compound efficacy in gene-edited cell lines.

Case Study : SHP099 binds SHP2’s allosteric pocket, stabilizing its autoinhibited conformation . Similar approaches can validate targets for the compound.

How can contradictory data in biological assays (e.g., in vitro vs. cellular activity) be resolved?

Q. Advanced Research Focus

- Permeability Assessment : Use Caco-2 assays or PAMPA to evaluate cellular uptake limitations .

- Metabolic Stability Testing : LC-MS/MS to identify metabolite interference .

- Structural Analysis : Compare ligand-bound vs. unbound protein conformations via cryo-EM or crystallography .

Example : Poor cellular activity of a potent in vitro inhibitor may stem from efflux pumps (e.g., P-gp), resolved by co-administering efflux inhibitors.

What computational tools are effective for predicting binding modes and optimizing this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking (AutoDock, Glide) : Predicts binding poses in targets like SHP2 or ATR kinase .

- Molecular Dynamics (MD) Simulations : Assesses stability of protein-ligand interactions over time (e.g., Desmond or AMBER) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes to prioritize synthetic efforts .

Case Study : VX-970 (ATR inhibitor) was optimized using FEP to balance potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.